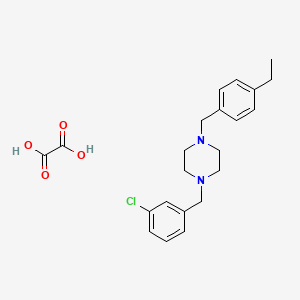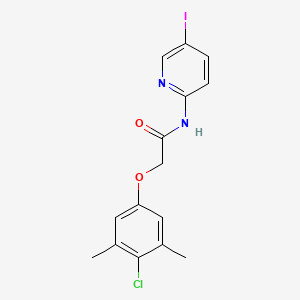![molecular formula C16H20N2O4S B5146300 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione, also known as MPS, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MPS belongs to the class of sulfonylurea compounds and has been found to possess antidiabetic, anticonvulsant, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione involves the activation of ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. This compound also acts as a GABA receptor agonist, leading to the inhibition of neuronal excitability and the prevention of seizures. This compound has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain and the prevention of neurodegeneration.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase insulin secretion, leading to a decrease in blood glucose levels. This compound has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. Additionally, this compound has been found to inhibit the activity of voltage-gated sodium channels, leading to the prevention of seizures.
Advantages and Limitations for Lab Experiments
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione. One potential future direction is the development of new derivatives of this compound with improved solubility and lower toxicity. Another potential future direction is the study of this compound in the treatment of other neurodegenerative disorders such as Parkinson's disease. Additionally, the study of the effects of this compound on other ion channels such as calcium channels could lead to the development of new therapeutic applications.
Synthesis Methods
The synthesis of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylpiperidine to form 4-(3-methylpiperidin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with 2,5-diketopiperazine to form this compound.
Scientific Research Applications
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess antidiabetic properties by stimulating insulin secretion from pancreatic beta cells. This compound has also been found to have anticonvulsant properties and can be used to treat epilepsy. Additionally, this compound has been found to have neuroprotective properties and can be used to treat neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-3-2-10-17(11-12)23(21,22)14-6-4-13(5-7-14)18-15(19)8-9-16(18)20/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZZQZABIORMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)

![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)

![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)
![2-[tert-butyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5146326.png)